molecular formula C16H17ClO5 B11161297 ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11161297
M. Wt: 324.75 g/mol
InChI Key: CUCGRXMACBDDMW-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro and ethyl group, and an ethyl ester moiety.

Preparation Methods

The synthesis of ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is employed in studying enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

    Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other coumarin derivatives such as:

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H17ClO5

Molecular Weight

324.75 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C16H17ClO5/c1-4-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(3)16(19)20-5-2/h6-9H,4-5H2,1-3H3

InChI Key

CUCGRXMACBDDMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OCC

Origin of Product

United States

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